Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate
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Overview
Description
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H9NO7S2.Na. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments, and it plays a significant role in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 4-amino-5-hydroxynaphthalene. The reaction is carried out under controlled conditions to ensure the correct placement of sulfonic acid groups. The process involves the use of sulfuric acid and sodium hydroxide to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: It can be reduced to form amines, which are useful in the production of certain pharmaceuticals.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and acids are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various amine derivatives .
Scientific Research Applications
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: The compound is utilized in staining techniques for microscopy, aiding in the visualization of biological tissues.
Medicine: It serves as a precursor in the synthesis of certain pharmaceuticals, particularly those involving naphthalene derivatives.
Industry: The compound is employed in the production of pigments and dyes, contributing to the coloration of textiles and other materials
Mechanism of Action
The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It also has the ability to form complexes with metal ions, which can influence its reactivity and applications in catalysis .
Comparison with Similar Compounds
Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate: This compound has a similar structure but differs in the position of the sulfonic acid group.
Sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate: This is an isomer of the compound , with the sulfonic acid groups located at different positions on the naphthalene ring.
Uniqueness: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and pharmaceuticals .
Properties
CAS No. |
40492-14-6 |
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Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;5-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
TUHQCZDYGQDOLL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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